6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative with a bicyclic core structure featuring a pyrrolo[3,4-d]pyrimidine-dione scaffold. Its substituents include a phenethyl group at position 6 and a p-tolyl (4-methylphenyl) group at position 2. These moieties confer distinct physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-7-9-16(10-8-14)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGASOMQVTKCLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenethylamine derivative with a p-tolyl-substituted diketone in the presence of a suitable catalyst can lead to the formation of the desired pyrrolo[3,4-d]pyrimidine core. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related dihydropyrimidinones, focusing on substituent effects, biological activity, and physicochemical properties.
Key Observations:
Phenethyl vs. Benzyl (Compound A): The target compound’s phenethyl group (C6H5CH2CH2−) introduces greater flexibility and lipophilicity compared to Compound A’s benzyl group (C6H5CH2−). This may enhance blood-brain barrier penetration but reduce α-glucosidase binding affinity due to steric hindrance .
Halogen and Heterocyclic Substituents: The 2-chlorophenyl group in ’s compound may enhance electronic interactions with targets like neutrophil elastase, as seen in related inhibitors (). Chlorine’s electronegativity could stabilize ligand-receptor complexes .
Hydrophilic vs. Lipophilic Groups :
- Hydroxypropyl () and hydroxyethyl () substituents improve solubility but may reduce membrane permeability compared to alkyl/aryl groups.
Biological Activity
6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically involves:
- Formation of Pyrrole Derivatives : Starting with pyrrole and modifying it through various reactions.
- Cyclization : Utilizing cyclization methods to form the pyrrolo[3,4-d]pyrimidine structure.
- Functionalization : Introducing phenethyl and p-tolyl groups to enhance biological activity.
Biological Activity
The biological activity of this compound has been evaluated in several studies. Here are key findings:
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit enzymes involved in DNA synthesis and repair pathways.
- Case Study : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Antiviral Properties
Some derivatives have shown antiviral activity:
- Inhibition of Viral Replication : Certain studies suggest that compounds similar to this compound can inhibit viral replication mechanisms.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound:
- Mechanisms : It may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
- Preclinical Studies : Animal models have shown improvements in cognitive function when treated with this compound.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
